3-(3-Cyanophenyl)-1-propene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like 3-Cyanophenyl isocyanate involves various chemical reactions starting with commercially available materials . For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents .Molecular Structure Analysis

The molecular structure of 3-Cyanophenyl isocyanate, a related compound, has a linear formula of NCC6H4NCO . The molecular weight is 144.13 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of related compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis

3-Cyanophenyl isocyanate, a related compound, is a slightly yellow solid . It has a melting point of 51-54 °C .Applications De Recherche Scientifique

Catalytic Reactions : A study by Dang, Wang, and Wang (2012) used Density Functional Theory (DFT) calculations to explore the metathesis homodimerization of terminal olefins, such as 3-phenyl-1-propene, catalyzed by chelated ruthenium complexes. This research highlights the potential application of 3-(3-Cyanophenyl)-1-propene in catalytic reactions, particularly in the context of homodimerization processes (Dang, Wang, & Wang, 2012).

Polymer Photovoltaic Research : The compound has relevance in polymer-based photovoltaic cells, as discussed by Dang, Hirsch, and Wantz (2011). Their research focused on materials like poly(3-hexylthiophene) (P3HT) and their blends, which are key in the development of bulk-heterojunction structures for solar cells (Dang, Hirsch, & Wantz, 2011).

Chemical Synthesis and Molecular Structure : A study by Gupta et al. (2002) investigated the crystal and molecular structures of mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, closely related to 3-(3-Cyanophenyl)-1-propene. This research provides insights into the structural properties of similar compounds, which could have implications in materials science and chemical synthesis (Gupta et al., 2002).

Synthesis of Photovoltaic Devices : In a study by Popescu et al. (2006), the synthesis and application of derivatives of 3-(3-Cyanophenyl)-1-propene, such as 1-(3-methoxycarbonyl)propyl-1-thienyl-[6,6]-methanofullerene (ThCBM), were explored for use in bulk heterojunction photovoltaic devices. This research demonstrates the compound's potential in the field of renewable energy, particularly in improving solar cell performance (Popescu et al., 2006).

Electrochemical Synthesis Applications : Bringmann and Dinjus (2001) investigated the direct and mediated electrochemical reductive coupling reactions between alkenes and CO2, using compounds like propene as a study case. Their findings suggest potential applications of 3-(3-Cyanophenyl)-1-propene in electrochemical synthesis, particularly in reactions involving carbon dioxide (Bringmann & Dinjus, 2001).

Fluorescence and Optoelectronic Properties : Singh and Kanvah (2000) researched diarylbutadienes, including compounds structurally similar to 3-(3-Cyanophenyl)-1-propene, for their absorption and fluorescence properties. This research may indicate potential applications of the compound in optoelectronic devices due to its fluorescent characteristics (Singh & Kanvah, 2000).

Safety And Hazards

Propriétés

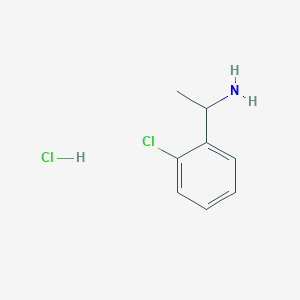

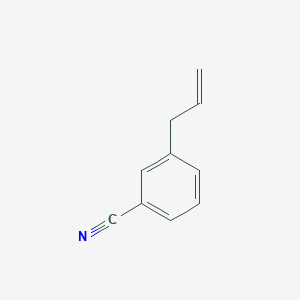

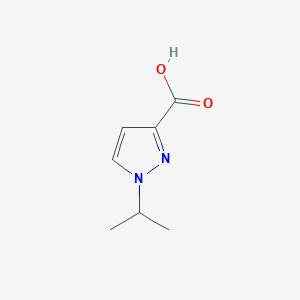

IUPAC Name |

3-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEXDLUJRWJCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599701 | |

| Record name | 3-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyanophenyl)-1-propene | |

CAS RN |

61463-62-5 | |

| Record name | 3-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

![8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1357494.png)

![1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1357496.png)

![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)